molecular formula C8H6BrN3S B1438186 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine CAS No. 1094373-80-4

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine

Cat. No.: B1438186
CAS No.: 1094373-80-4
M. Wt: 256.12 g/mol
InChI Key: LTHVYBFNPHBNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine (CAS 1094373-80-4) is a high-purity brominated heterocyclic building block supplied for research and development purposes. This compound, with a molecular formula of C8H6BrN3S and a molecular weight of 256.12 g/mol, is a valuable synthon in medicinal chemistry due to its pyrimidine-thiophene core . The pyrimidine scaffold is a privileged structure in drug discovery, known for its widespread presence in natural products like nucleic acids and vitamins . Researchers are particularly interested in pyrimidine derivatives for their diverse pharmacological profiles. Scientific reviews highlight that such compounds exhibit significant anti-inflammatory activities, attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . Furthermore, hybrid molecules incorporating a 5-bromothiophene moiety, similar to that in this compound, have been synthesized and evaluated for their potent antibacterial activity against various Gram-positive bacteria, demonstrating the versatility of this chemical framework in developing new therapeutic agents . This makes this compound a critical intermediate for synthesizing novel compounds for anti-inflammatory, infectious disease, and oncology research programs. The product is intended for use in exploratory synthesis, structure-activity relationship (SAR) studies, and as a precursor for developing more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-7-2-1-6(13-7)8-11-3-5(10)4-12-8/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHVYBFNPHBNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-2-chloropyrimidine Intermediates

A common precursor is 5-bromo-2-chloropyrimidine , which can be prepared by bromination of 2-chloropyrimidine or by direct coupling methods. This intermediate serves as a versatile substrate for nucleophilic substitution at the 2-position.

  • Example: Reaction of 5-bromo-2-chloropyrimidine with amines such as diethylamine in tetrahydrofuran (THF) at 80 °C for 3 hours yields substituted pyrimidines with high yields (~95.8%).

Direct Amination to Form Pyrimidin-5-amine

The amino group at the 5-position can be introduced by nucleophilic aromatic substitution or by bromination of 2-aminopyrimidine derivatives.

  • A patented method describes bromination of 2-aminopyrimidine compounds in halogenated hydrocarbon solvents (e.g., methylene dichloride) with bromine at 0–40 °C, followed by treatment with ammonia to yield 2-amino-5-bromopyrimidine derivatives with yields around 63%.

Introduction of the 5-Bromothiophen-2-yl Group

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are widely employed to attach the 5-bromothiophen-2-yl moiety to the pyrimidine core.

  • A modular synthesis approach uses 1β-(5-bromothiophen-2-yl)-1,2-dideoxyribofuranose intermediates subjected to palladium-catalyzed cross-couplings with organometallic reagents to yield 5-substituted thiophen-2-yl derivatives in moderate to good yields (60% and above).

  • Cross-coupling with arylstannanes or boronic acids allows the efficient formation of C-C bonds between the pyrimidine and bromothiophene rings.

Direct Bromination of Thiophene Substituents

Alternatively, bromination of thiophene-substituted pyrimidines can be performed to install the bromine atom at the 5-position of the thiophene ring after the coupling step.

  • Bromination conditions must be carefully controlled to avoid overbromination or side reactions.

Representative Preparation Method from Literature

Step Reagents & Conditions Description Yield & Notes
1 5-bromo-2-chloropyrimidine + diethylamine in THF, 80 °C, 3 h Nucleophilic substitution to form 5-bromo-N,N-diethylpyrimidin-2-amine 95.8% yield; purified by chromatography
2 2-aminopyrimidine + Br2 in methylene dichloride, 0–40 °C, 16 h Bromination at 5-position of pyrimidine ring 63% yield; followed by ammonia treatment and washing
3 Palladium-catalyzed cross-coupling of 5-bromothiophene derivatives with pyrimidine intermediates Formation of C-C bond linking thiophene and pyrimidine Moderate to good yields (60%+) depending on conditions

Detailed Research Findings and Analysis

  • Reaction Conditions: The substitution reactions on pyrimidine rings are typically conducted in inert solvents like THF or dichloromethane under mild heating (room temperature to 80 °C). Bromination reactions require careful temperature control (0–40 °C) to avoid degradation or multiple brominations.

  • Catalysts and Reagents: Palladium catalysts facilitate cross-coupling reactions with organostannanes or boronic acids, enabling modular and efficient construction of the target molecule. Sodium hydride and sodium in ethylene glycol are used in some protocols for deprotonation and nucleophilic substitution steps.

  • Purification: Chromatographic purification and recrystallization from methanol or ethanol are common to achieve high purity products.

  • Yields: The yields reported range from moderate (60%) to high (95%), depending on the step and reagents used. Bromination steps tend to have slightly lower yields due to competing side reactions.

Summary Table of Preparation Methods

Method Type Starting Material Key Reagents Conditions Yield Range Advantages Limitations
Nucleophilic substitution on 5-bromo-2-chloropyrimidine 5-bromo-2-chloropyrimidine Amines (e.g., diethylamine), THF 80 °C, 3 h ~95% High yield, straightforward Requires halopyrimidine precursor
Bromination of 2-aminopyrimidine 2-aminopyrimidine Br2, Na2CO3, CH2Cl2 0–40 °C, 16 h ~63% Cost-effective, scalable Moderate yield, requires careful control
Palladium-catalyzed cross-coupling Bromothiophene derivatives + pyrimidine intermediates Pd catalyst, organometallics Varies (room temp to reflux) 60–90% Modular, versatile Requires expensive catalysts, side-products possible

Concluding Remarks

The preparation of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine involves a combination of halogenation, nucleophilic substitution, and palladium-catalyzed cross-coupling techniques. The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

  • The bromination of 2-aminopyrimidine derivatives offers a direct route to the amino-bromopyrimidine core but with moderate yields.
  • Cross-coupling methods provide modularity and functional group tolerance, enabling the introduction of the bromothiophene moiety efficiently.
  • Purification by chromatography and recrystallization ensures high purity suitable for further applications.

These methods are well-documented in the literature and patents, providing a robust toolkit for researchers synthesizing this compound for pharmaceutical or material science applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Including toluene, ethanol, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid yields a biaryl product, while oxidation of the thiophene ring forms sulfoxides or sulfones .

Scientific Research Applications

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can enhance binding affinity and selectivity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include pyrimidine derivatives with variations in substituent type, position, and heterocyclic systems.

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Name Substituents Molecular Weight Key Features
2-(5-Bromothiophen-2-yl)pyrimidin-5-amine 5-Bromothiophen-2-yl (position 2) ~280.12 (est.) Thiophene sulfur, bromine for lipophilicity
4-(5-Bromo-2-methoxyphenyl)pyrimidin-2-amine 5-Bromo-2-methoxyphenyl (position 4) 280.12 Bromine and methoxy enhance electronic effects
2-(Trifluoromethyl)pyrimidin-5-amine Trifluoromethyl (position 2) 163.1 Strong electron-withdrawing group
5-Methylpyrimidin-2-amine Methyl (position 5) 109.1 (est.) Steric hindrance, simple alkyl chain

Physicochemical Properties

  • Lipophilicity : The bromothiophene group increases logP compared to phenyl or methoxy-substituted analogues, influencing membrane permeability and bioavailability.
  • Crystallinity : Bromine’s polarizability and sulfur’s lone pairs (in thiophene) may alter crystal packing, as seen in brominated pyrimidines () .
  • Solubility : The amine group at position 5 improves aqueous solubility relative to position 2 analogues (e.g., 4-(5-Bromo-2-methoxyphenyl)pyrimidin-2-amine), which rely on methoxy for solubility .
Table 2: Key Physicochemical Comparisons
Property This compound 4-(5-Bromo-2-methoxyphenyl)pyrimidin-2-amine 2-(Trifluoromethyl)pyrimidin-5-amine
LogP (est.) ~2.8 ~2.5 ~1.9
Hydrogen Bond Donors 1 (NH2) 1 (NH2) 1 (NH2)
Molecular Weight ~280.12 280.12 163.1
Key Functional Groups Br, S, NH2 Br, OCH3, NH2 CF3, NH2

Biological Activity

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine is an organic compound characterized by a unique structure that integrates a bromothiophene moiety with a pyrimidine ring. Its chemical formula is C₉H₈BrN₃S, and it has garnered attention in various fields, particularly in pharmaceuticals and materials science due to its potential biological activities.

Chemical Structure

The compound features:

  • Bromothiophene Ring : Contributes to the electronic properties and biological activity.
  • Pyrimidine Core : Known for its role in various biological processes and interactions.

Biological Activity Overview

Research indicates that compounds containing both pyrimidine and thiophene structures often exhibit a range of biological activities, including:

  • Antiviral
  • Antimicrobial
  • Anticancer
  • Anti-inflammatory

The presence of bromine and heteroatoms within the structure significantly influences these activities by modulating electronic properties and interaction potentials with biological targets.

While specific mechanisms for this compound are not fully elucidated, similar compounds have been shown to interact with various biochemical pathways. These include:

  • Enzyme Inhibition : Binding to active sites of enzymes, potentially altering their catalytic functions.
  • Cell Signaling Modulation : Influencing pathways by interacting with key signaling proteins.

Study on Anticancer Activity

A study evaluated the anticancer potential of related pyrimidine derivatives, demonstrating that modifications in the thiophene ring can enhance cytotoxicity against cancer cell lines. The findings suggest that this compound may exhibit similar effects due to its structural characteristics.

Antimicrobial Properties

Research has shown that compounds with thiophene and pyrimidine moieties possess significant antimicrobial activity. For instance, derivatives were tested against various bacterial strains, revealing promising inhibition rates. This suggests potential applications in treating infections.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-(5-Bromothiophen-2-yl)pyrimidin-2-amineDifferent position of amine groupPotentially different biological activity
2-(4-Bromothiophen-3-yl)pyrimidin-5-aminesVariations in thiophene substitutionMay exhibit altered electronic properties
4-(Thiazolyl)pyrimidinesContains thiazole instead of thiopheneDifferent reactivity and potential applications

This table highlights the uniqueness of this compound, particularly regarding its specific halogenation pattern and potential interactions due to its distinct structure.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reacting 5-bromothiophene with pyrimidin-5-amine.
  • Utilizing catalysts to facilitate the reaction, which can yield moderate results depending on conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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